molecular formula C5H9F3N2 B13946260 N-(trifluoromethyl)pyrrolidin-3-amine

N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13946260
M. Wt: 154.13 g/mol
InChI Key: SDPVPOQYKXDKRU-UHFFFAOYSA-N
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Description

N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(trifluoromethyl)pyrrolidin-3-amine typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method is the reaction of 3-pyrrolidinone with trifluoromethylating agents under specific conditions. Another approach involves the cyclization of suitable precursors containing trifluoromethyl and amine functionalities .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(trifluoromethyl)pyrrolidin-3-one, while substitution reactions can produce various substituted pyrrolidines .

Scientific Research Applications

N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    4-(trifluoromethyl)pyrrolidine: Similar structure but with the trifluoromethyl group at a different position.

    N-(trifluoromethyl)pyrrolidin-2-amine: Another isomer with the amine group at a different position.

    Trifluoromethyl-substituted pyrrolidines: A broader category of compounds with similar functional groups.

Uniqueness: N-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group significantly influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H9F3N2

Molecular Weight

154.13 g/mol

IUPAC Name

N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C5H9F3N2/c6-5(7,8)10-4-1-2-9-3-4/h4,9-10H,1-3H2

InChI Key

SDPVPOQYKXDKRU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC(F)(F)F

Origin of Product

United States

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